1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[25]octane is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a furan ring and a difluoromethyl group
Preparation Methods
The synthesis of 1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural or furfuryl alcohol.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a defluorinative alkylation process using α-trifluoromethyl alkenes and organohalides.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be achieved through various cyclization reactions, such as the Corey–Chaykovsky reaction.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.
Chemical Reactions Analysis
1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives, such as furandicarboxylic acid.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane exerts its effects is largely dependent on its interactions with molecular targets. The difluoromethyl group can act as an electrophile, participating in various biochemical reactions. The furan ring can interact with aromatic residues in proteins, influencing binding affinity and specificity .
Comparison with Similar Compounds
1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane can be compared with other spirocyclic compounds and difluoromethyl derivatives:
1,1-Difluorocyclopropane Derivatives: These compounds share the difluoromethyl group but differ in their ring structure, leading to different reactivity and applications.
Spirocycloindolones: These compounds have a similar spirocyclic structure but contain an indole ring instead of a furan ring, resulting in distinct biological activities.
The uniqueness of this compound lies in its combination of a furan ring and a difluoromethyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(furan-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)8-11(12)2-4-15(5-3-11)10(16)9-1-6-17-7-9/h1,6-7H,2-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUASDMCSCAYUJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.